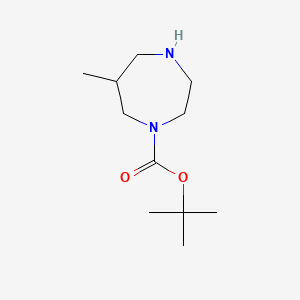

Tert-butyl 6-methyl-1,4-diazepane-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 6-methyl-1,4-diazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-9-7-12-5-6-13(8-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPOYZVQMOOKKQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Tert-butyl 6-methyl-1,4-diazepane-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic pathways for tert-butyl 6-methyl-1,4-diazepane-1-carboxylate, a key intermediate in the development of various pharmaceutical agents. This document details established methodologies, presents quantitative data in a structured format, and includes comprehensive experimental protocols.

Introduction

This compound and its enantiomers are crucial building blocks in medicinal chemistry, notably in the synthesis of Rho-kinase inhibitors and other therapeutic molecules. The seven-membered diazepane ring system with a methyl substituent presents a unique structural motif that has garnered significant interest in drug discovery. This guide outlines two primary, robust synthetic strategies for the preparation of this compound, providing researchers with the necessary information for its efficient synthesis.

Synthetic Pathways

Two principal pathways for the synthesis of this compound are highlighted here:

-

Reductive Amination and Cyclization Strategy: This pathway commences with readily available starting materials and proceeds through a reductive amination followed by cyclization and protection steps.

-

Nosyl-Deprotection Strategy: This approach utilizes a nosyl-protected diazepane precursor, which is subsequently deprotected to yield the target compound. This method is particularly useful for synthesizing specific enantiomers.

The logical flow of these synthetic approaches is illustrated below.

Caption: Overview of the primary synthetic strategies.

Pathway 1: Reductive Amination and Cyclization

This pathway offers a versatile approach starting from commercially available precursors. A key transformation involves the formation of the diazepane ring via reductive amination and subsequent cyclization.

Experimental Workflow

The general workflow for this synthetic route is depicted below.

Caption: Experimental workflow for the reductive amination and cyclization pathway.

Detailed Experimental Protocol

A representative experimental procedure is adapted from the synthesis of a similar chiral diazepane intermediate.

Step 1: Synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate

A practical synthesis involves the intramolecular Fukuyama-Mitsunobu cyclization of a N-nosyl diamino alcohol derived from commercially available (S)-2-aminopropan-1-ol[1].

-

Preparation of the N-nosyl diamino alcohol: (S)-2-aminopropan-1-ol is reacted with a suitable N-protected aminoethylating agent, followed by nosylation of the secondary amine.

-

Intramolecular Fukuyama-Mitsunobu Cyclization: The resulting N-nosyl diamino alcohol is subjected to intramolecular cyclization under Fukuyama-Mitsunobu conditions to form the nosyl-protected diazepane ring.

-

Boc Protection: The secondary amine of the diazepane ring is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).

-

Nosyl Deprotection: The nosyl group is selectively removed to yield (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate.

Quantitative Data

| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%ee) | Reference |

| 1 | (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate | (S)-(+)-2-amino-1-propanol | Multiple steps | 45.2 (overall) | 99.9 | [2][3] |

Pathway 2: Nosyl-Deprotection Strategy

This pathway provides a direct route to the target compound from a nosyl-protected precursor. The selective removal of the 2-nitrobenzenesulfonyl (nosyl) group is the key step in this synthesis.

Synthesis Pathway Diagram

Caption: Synthesis via nosyl deprotection.

Detailed Experimental Protocol

The following protocol is based on a patented procedure for the synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate[2][3].

Synthesis of (S)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate [2][3]

-

To a solution of (S)-tert-Butyl 4-(2-nitrophenylsulfonyl)-3-methyl-1,4-diazepane-1-carboxylate (2.60 kg, 6.51 mol) in acetonitrile (20 L), potassium carbonate (1.79 kg, 13.0 mol) is added.

-

The resulting mixture is cooled to an internal temperature of 20°C or below.

-

Thiophenol (2.15 kg, 19.5 mol) is gradually added over 6 hours, maintaining the temperature at 20°C or below.

-

The reaction mixture is stirred at 20°C for 18 hours.

-

After completion of the reaction (monitored by TLC), the insoluble materials are removed by filtration.

-

The filtrate is concentrated under reduced pressure.

-

The residue is dissolved in ice water, and the pH is adjusted to 3 with 2N hydrochloric acid, followed by washing with ethyl acetate.

-

The aqueous layer is then basified to pH 9 with potassium carbonate and extracted with ethyl acetate.

-

The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure to afford the product as a yellow oil.

Quantitative Data

| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%ee) | Reference |

| 1 | (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate | (S)-tert-Butyl 4-(2-nitrophenylsulfonyl)-3-methyl-1,4-diazepane-1-carboxylate | Thiophenol, K₂CO₃ | 85.7 | 99.9 | [3] |

Conclusion

This guide has detailed two effective synthetic pathways for the preparation of this compound. The reductive amination and cyclization approach offers flexibility with starting materials, while the nosyl-deprotection strategy provides a more direct route from a pre-formed diazepane ring. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, enabling the efficient synthesis of this important pharmaceutical intermediate.

References

An In-Depth Technical Guide to Tert-butyl 6-methyl-1,4-diazepane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of tert-butyl 6-methyl-1,4-diazepane-1-carboxylate. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed information on the compound's characteristics and handling.

Core Chemical Properties

This compound, a substituted diazepane derivative, is a key intermediate in the synthesis of various pharmacologically active molecules. Its structural features, including the Boc-protected amine and the methyl-substituted diazepine ring, make it a versatile building block in medicinal chemistry.

| Property | Value | Source |

| CAS Number | 1211595-59-3 | [1][2][3] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [2][3][4] |

| Molecular Weight | 214.30 g/mol | [2][4] |

| Physical Form | Solid | [4] |

| Purity | ≥95% | [2][5] |

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Not available | |

| Flash Point | Not applicable | [4] |

| Storage Class | 11 - Combustible Solids | [4] |

Synthesis and Purification

The precursor, 6-methyl-1,4-diazepane (CAS 89582-17-2), is a known compound.[6] The Boc protection of the diazepine nitrogen would typically be carried out using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Conceptual Synthesis Workflow

Caption: A conceptual workflow for the synthesis of this compound.

Purification of the final product would likely be achieved through standard techniques such as column chromatography on silica gel.

Reactivity and Stability

The chemical reactivity of this compound is primarily dictated by the two nitrogen atoms of the diazepine ring and the Boc protecting group.

-

N-H Reactivity: The unprotected secondary amine is nucleophilic and can participate in various reactions, including alkylation, acylation, and arylation, allowing for further functionalization of the molecule.

-

Boc Group Stability and Cleavage: The tert-butyloxycarbonyl (Boc) group is a robust protecting group, stable to a wide range of non-acidic conditions. It can be readily removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. This deprotection step is crucial for subsequent transformations at the protected nitrogen.

Boc Deprotection Workflow

Caption: A diagram illustrating the acid-catalyzed deprotection of the Boc group.

Spectroscopic Data

While specific experimental spectroscopic data for this compound is not publicly available, the expected spectral characteristics can be predicted based on its structure.

-

¹H NMR: The proton NMR spectrum would be expected to show a characteristic singlet for the nine protons of the tert-butyl group around 1.4 ppm. The protons on the diazepine ring and the methyl group would appear as a series of multiplets and a doublet, respectively, in the aliphatic region.

-

¹³C NMR: The carbon NMR spectrum would feature a quaternary carbon signal for the tert-butyl group around 80 ppm and a carbonyl carbon from the carbamate at approximately 155 ppm. The remaining carbon signals would correspond to the diazepine ring and the methyl group.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to its molecular weight.

Biological Activity and Applications

This compound and its derivatives are of significant interest in drug discovery. Homopiperazine derivatives, a class to which this compound belongs, have been noted for their potential antibiotic properties.[3] The diazepine scaffold is a common feature in a variety of centrally active pharmaceuticals.

The Boc-protected nature of this compound makes it an ideal intermediate for the synthesis of more complex molecules where selective functionalization of the diazepine nitrogens is required. For instance, the synthesis of a related compound, (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, has been described as a key step in the production of Rho-kinase inhibitors.

Safety and Handling

"this compound" is classified as a combustible solid.[4] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be stored in a cool, dry place. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

This technical guide provides a summary of the currently available information on this compound. Further research is needed to fully characterize its physical, chemical, and biological properties.

References

- 1. 6-Methyl-[1,4]diazepane-1-carboxylic acid tert-butyl ester | 1211595-59-3 [chemicalbook.com]

- 2. chemshuttle.com [chemshuttle.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 5. 1211595-59-3 1-Boc-6-Methyl-1,4-diazepane AKSci 3749AA [aksci.com]

- 6. 6-Methyl-[1,4]diazepane CAS#: 89582-17-2 [m.chemicalbook.com]

In-Depth Technical Guide: Tert-butyl 6-methyl-1,4-diazepane-1-carboxylate

CAS Number: 1211595-59-3

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction: Tert-butyl 6-methyl-1,4-diazepane-1-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. As a derivative of 1,4-diazepane, a privileged scaffold, it provides a versatile platform for the synthesis of novel therapeutic agents. The incorporation of a methyl group introduces chirality and steric bulk, while the tert-butoxycarbonyl (Boc) protecting group allows for selective functionalization at the unprotected nitrogen atom. This guide provides a detailed overview of its chemical properties, a potential synthetic pathway, and its relevance in the development of new pharmaceuticals.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, compiled from various chemical suppliers.

| Property | Value |

| CAS Number | 1211595-59-3 |

| Molecular Formula | C₁₁H₂₂N₂O₂ |

| Molecular Weight | 214.31 g/mol |

| Appearance | Solid |

| SMILES | CC1CNCCN(C(OC(C)(C)C)=O)C1 |

| InChI | 1S/C11H22N2O2/c1-9-7-12-5-6-13(8-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3 |

| InChI Key | KPOYZVQMOOKKQV-UHFFFAOYSA-N |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of organic molecules. The following are reported ¹H and ¹³C NMR spectral data.[1]

| ¹H NMR (500 MHz, CDCl₃) | ¹³C NMR (126 MHz, CDCl₃) |

| δ 3.90 – 3.81 (m, 1H) | δ 154.7 |

| δ 3.39 – 3.28 (m, 2H) | δ 78.9 |

| δ 1.97 (ddt, J = 12.0, 9.5, 7.4 Hz, 1H) | δ 52.9 |

| δ 1.92 – 1.72 (m, 2H) | δ 46.4 |

| δ 1.58 – 1.48 (m, 1H) | δ 33.1 |

| δ 1.45 (s, 9H) | δ 28.7 |

| δ 1.14 (d, J = 6.3 Hz, 3H) | δ 23.4 |

| δ 20.7 |

Experimental Protocols: A Potential Synthetic Approach

This proposed synthesis involves the protection of one amine of a suitable diamine precursor, followed by cyclization to form the 1,4-diazepane ring. The selective mono-protection of symmetrical diamines can be challenging, often yielding a mixture of unprotected, mono-protected, and di-protected products.

General Procedure for Mono-Boc Protection of a Diamine:

-

Dissolve the diamine in a suitable solvent (e.g., dichloromethane, methanol).

-

Cool the solution in an ice bath.

-

Slowly add one equivalent of di-tert-butyl dicarbonate (Boc₂O) dissolved in the same solvent.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the product by column chromatography on silica gel to isolate the mono-Boc-protected diamine.

Significance in Drug Discovery

The 1,4-diazepane scaffold is a key structural motif in a wide array of biologically active compounds.[3][4] These seven-membered heterocyclic rings are conformationally flexible, allowing them to mimic peptide β-turns and interact with various biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[3]

Derivatives of 1,4-diazepane have demonstrated a broad spectrum of pharmacological activities, including:

-

Antipsychotic

-

Anxiolytic

-

Anticonvulsant

-

Antibacterial

-

Antifungal

-

Anticancer[4]

The title compound, with its protected amine and a chiral methyl group, serves as a valuable intermediate for creating libraries of diverse 1,4-diazepane derivatives for high-throughput screening in drug discovery programs. The Boc-protecting group can be readily removed under acidic conditions, allowing for subsequent derivatization at that position.

A closely related compound, (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, is a key intermediate in the synthesis of K-115, a Rho-kinase inhibitor.[5] This highlights the potential utility of substituted mono-Boc-1,4-diazepanes in the development of targeted therapies.

Visualizations

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of the target compound.

Application in Drug Discovery Logic

Caption: Role as a building block in drug discovery.

References

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. EP2818463A1 - Production method of 1,4-diazepane derivatives - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to tert-Butyl 6-methyl-1,4-diazepane-1-carboxylate: A Key Intermediate in Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tert-butyl 6-methyl-1,4-diazepane-1-carboxylate, a crucial building block in medicinal chemistry. We will explore its chemical properties, provide a detailed experimental protocol for its synthesis, and illustrate its significance in the drug development pipeline, particularly its role as a key intermediate in the synthesis of novel therapeutics.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized below. These details are essential for its application in synthetic chemistry.

| Property | Value |

| Molecular Weight | 214.30 g/mol [1][2] |

| Molecular Formula | C₁₁H₂₂N₂O₂[1] |

| Appearance | Solid[1] |

| InChI | 1S/C11H22N2O2/c1-9-7-12-5-6-13(8-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3[1] |

| InChI Key | KPOYZVQMOOKKQV-UHFFFAOYSA-N[1] |

| SMILES | CC1CNCCN(C(OC(C)(C)C)=O)C1[1] |

Significance in Drug Development

This compound is a valuable intermediate in the synthesis of complex molecules, particularly in the development of novel kinase inhibitors. For instance, the (S)-enantiomer of this compound is a key intermediate in the practical synthesis of the Rho-kinase inhibitor K-115.[3] The diazepane scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The strategic placement of the methyl group and the tert-butoxycarbonyl (Boc) protecting group allows for precise chemical modifications, making it an ideal starting material for building diverse chemical libraries for drug screening.

The general workflow for utilizing such a key intermediate in a drug discovery program is outlined in the diagram below.

Experimental Protocol: Synthesis of a Substituted 1,4-Diazepane Derivative

The following is a representative experimental protocol for the synthesis of a substituted 1,4-diazepane derivative, based on methodologies reported in the literature.[4] This multi-step synthesis highlights the chemical transformations required to produce these valuable scaffolds.

Step 1: Deprotection of a Nosyl-Protected Intermediate

-

To a solution of (S)-tert-Butyl 4-(2-nitrophenylsulfonyl)-3-methyl-1,4-diazepane-1-carboxylate (2.60 kg, 6.51 mol) in acetonitrile (20 L), add potassium carbonate (1.79 kg, 13.0 mol).

-

Gradually add thiophenol (2.15 kg, 19.5 mol) to the reaction mixture at an internal temperature of 20°C or below over 6 hours.

-

Stir the mixture at 20°C for 18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material.

-

Filter off the insoluble materials and concentrate the filtrate under reduced pressure to yield the deprotected intermediate.

Step 2: Sulfonylation of the Deprotected Intermediate

-

Prepare a solution of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate (2.76 kg, 12.9 mol) and triethylamine (2.97 kg, 29.3 mol) in acetonitrile (45.2 kg).

-

Under an argon atmosphere and while ice cooling, add 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride (3.30 kg, 11.7 mol) and wash with additional acetonitrile (6.45 kg).

-

Stir the resulting mixture for two hours while maintaining ice cooling.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

To the residue, add a mixture of petroleum ether and methyl t-butyl ether (12.5:1) and stir vigorously.

-

Collect the resulting precipitate by filtration and dry to obtain the final product.

The synthetic workflow for producing a substituted 1,4-diazepane derivative is illustrated in the following diagram.

References

- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 2. (S)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate | C11H22N2O2 | CID 29981001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. EP2818463A1 - Production method of 1,4-diazepane derivatives - Google Patents [patents.google.com]

Spectroscopic and Synthetic Profile of Boc-Protected Methyl-1,4-Diazepanes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics and a representative synthetic protocol for tert-butyl-protected methyl-1,4-diazepane derivatives. Due to the limited availability of specific experimental data for tert-butyl 6-methyl-1,4-diazepane-1-carboxylate, this document presents data for the closely related and commercially available isomer, (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, as a representative example. The methodologies and expected spectral features are analogous and serve as a valuable reference for researchers working with this class of compounds.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for a mono-Boc-protected methyl-1,4-diazepane, based on typical values for such structures.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Compound: (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate

| ¹H NMR (Proton) | ¹³C NMR (Carbon) |

| Chemical Shift (δ) ppm | Description |

| ~3.5-3.8 | (m, 2H, -N-CH₂ -CH(CH₃)-) |

| ~3.2-3.5 | (m, 2H, -N-CH₂ -CH₂-N(Boc)-) |

| ~2.8-3.1 | (m, 1H, -N-CH₂-CH (CH₃)-) |

| ~2.5-2.8 | (m, 2H, -NH-CH₂ -CH₂-) |

| ~1.7-2.0 | (m, 2H, -CH₂-CH₂ -CH(CH₃)-) |

| ~1.45 | (s, 9H, -C(CH₃)₃) |

| ~1.0-1.2 | (d, 3H, -CH(CH₃)) |

| Variable | (br s, 1H, -NH ) |

Note: The exact chemical shifts and multiplicities are dependent on the solvent and instrument used. The provided data is a general representation.

Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data

| Spectroscopic Technique | Characteristic Peaks/Values | Interpretation |

| Infrared (IR) | ~3340 cm⁻¹ (broad) | N-H stretch (secondary amine) |

| ~2970, 2930, 2860 cm⁻¹ | C-H stretch (aliphatic) | |

| ~1690 cm⁻¹ (strong) | C=O stretch (carbamate) | |

| ~1420, 1365 cm⁻¹ | C-H bend (tert-butyl) | |

| ~1160 cm⁻¹ | C-N stretch | |

| Mass Spectrometry (MS) | m/z 215.18 | [M+H]⁺ (Calculated for C₁₁H₂₂N₂O₂) |

| m/z 159.13 | [M - C₄H₈ + H]⁺ (Loss of isobutylene) | |

| m/z 115.12 | [M - Boc + H]⁺ (Loss of the Boc group) |

Experimental Protocols

A general and robust method for the synthesis of the target compound involves the selective mono-N-Boc protection of the corresponding diamine precursor (e.g., 5-methyl-1,4-diazepane).

Protocol: Mono-Boc Protection of a Cyclic Diamine

Materials:

-

5-methyl-1,4-diazepane (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

-

Triethylamine (Et₃N) (1.2 eq) or another suitable base

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Dissolution: Dissolve 5-methyl-1,4-diazepane (1.0 eq) in dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M in a round-bottom flask equipped with a magnetic stir bar.

-

Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5-10 minutes at room temperature.

-

Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in DCM to the stirred reaction mixture. The slow addition helps to minimize the formation of the di-protected by-product.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours at room temperature.

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or a mixture of DCM and methanol, to afford the pure this compound.

-

-

Characterization: Confirm the identity and purity of the final product using NMR, IR, and MS, comparing the obtained data with the expected values.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of a Boc-protected methyl-1,4-diazepane.

Caption: General workflow for the synthesis and characterization of a Boc-protected diamine.

Technical Guide: Solubility Profile of tert-Butyl 6-Methyl-1,4-diazepane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

Understanding the physicochemical properties of a compound is crucial for predicting its solubility behavior. The following table summarizes key computed properties for a stereoisomer, (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, which provides insight into the general characteristics of this class of molecules.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂N₂O₂ | PubChem[1] |

| Molecular Weight | 214.30 g/mol | PubChem[1] |

| XLogP3 | 1.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Note: The XLogP3 value suggests a moderate lipophilicity, indicating that the compound may have limited solubility in aqueous solutions and higher solubility in organic solvents.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound.[2][3] The following is a generalized protocol that can be adapted for tert-butyl 6-methyl-1,4-diazepane-1-carboxylate.

Objective: To determine the concentration of a saturated solution of the test compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid form)

-

Selected solvent (e.g., water, phosphate-buffered saline (PBS), organic solvents)

-

Vials with screw caps

-

Orbital shaker or incubator with shaking capabilities

-

Centrifuge

-

Analytical balance

-

High-performance liquid chromatography (HPLC) system or UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached.

-

Equilibration: Seal the vials and place them in a shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at a high speed to pellet the excess solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectroscopy. A calibration curve with known concentrations of the compound should be prepared for accurate quantification.

-

Data Reporting: The solubility is reported as the mean concentration from multiple replicates, typically in units of mg/mL or µg/mL.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask solubility determination method.

References

Synthesis of Tert-butyl 6-methyl-1,4-diazepane-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic route for tert-butyl 6-methyl-1,4-diazepane-1-carboxylate, a valuable chiral building block in medicinal chemistry and drug development. The synthesis commences with the readily available starting material, (S)-2-aminopropan-1-ol, and proceeds through a series of key transformations including nosyl protection, intermolecular substitution, intramolecular cyclization via the Fukuyama-Mitsunobu reaction, and a final deprotection step. This guide provides detailed experimental protocols, a comprehensive summary of quantitative data, and a visual representation of the synthetic workflow.

Core Synthetic Pathway

The principal and most documented synthetic route to enantiomerically pure (S)-tert-butyl 6-methyl-1,4-diazepane-1-carboxylate begins with (S)-2-aminopropan-1-ol. The synthesis can be broadly divided into the following key stages:

-

Nosyl Protection: The primary amine of (S)-2-aminopropan-1-ol is protected with a 2-nitrobenzenesulfonyl (nosyl) group.

-

Activation of the Hydroxyl Group: The hydroxyl group is converted into a good leaving group, typically a mesylate.

-

Intermolecular Nucleophilic Substitution: The nosyl-protected amino mesylate undergoes substitution with a suitable amine to introduce the second nitrogen atom of the diazepane ring.

-

Boc Protection: The newly introduced secondary amine is protected with a tert-butoxycarbonyl (Boc) group.

-

Intramolecular Cyclization (Fukuyama-Mitsunobu Reaction): The linear precursor undergoes an intramolecular cyclization to form the seven-membered diazepane ring.

-

Nosyl Deprotection: The nosyl protecting group is selectively removed to yield the final product.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of (S)-tert-butyl 6-methyl-1,4-diazepane-1-carboxylate, with yields based on representative literature values.

| Step No. | Reaction Stage | Product | Starting Material | Molar Ratio (Starting Material:Reagent) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Mesylation of (S)-N-(1-hydroxypropan-2-yl)-2-nitrobenzenesulfonamide | (S)-N-(1-(methylsulfonyloxy)propan-2-yl)-2-nitrobenzenesulfonamide | (S)-N-(1-hydroxypropan-2-yl)-2-nitrobenzenesulfonamide | 1 : 1.2 (Mesyl Chloride) | Dichloromethane | 0 to RT | 2 | >95 |

| 2 | Boc-protected diamine formation | (S)-tert-butyl (2-((1-hydroxypropan-2-yl)(2-nitrophenylsulfonyl)amino)ethyl)carbamate | (S)-N-(1-(methylsulfonyloxy)propan-2-yl)-2-nitrobenzenesulfonamide | 1 : 3 (tert-butyl (2-aminoethyl)carbamate) | Acetonitrile | 80 | 12 | 85 |

| 3 | Intramolecular Cyclization (Fukuyama-Mitsunobu) | (S)-tert-butyl 3-methyl-4-(2-nitrophenylsulfonyl)-1,4-diazepane-1-carboxylate | (S)-tert-butyl (2-((1-hydroxypropan-2-yl)(2-nitrophenylsulfonyl)amino)ethyl)carbamate | 1 : 1.5 (PPh3), 1 : 1.5 (DIAD) | THF | 0 to RT | 12 | 70 |

| 4 | Nosyl Deprotection | (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate | (S)-tert-butyl 3-methyl-4-(2-nitrophenylsulfonyl)-1,4-diazepane-1-carboxylate | 1 : 2.5 (Thiophenol), 1 : 2 (K2CO3) | Acetonitrile | RT | 4 | 90 |

Experimental Protocols

Step 1: Synthesis of (S)-N-(1-(methylsulfonyloxy)propan-2-yl)-2-nitrobenzenesulfonamide

To a solution of (S)-N-(1-hydroxypropan-2-yl)-2-nitrobenzenesulfonamide (1.0 eq) in dichloromethane at 0 °C is added triethylamine (1.5 eq). Methanesulfonyl chloride (1.2 eq) is then added dropwise, and the reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1.5 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude mesylate, which is typically used in the next step without further purification.

Step 2: Synthesis of (S)-tert-butyl (2-((1-hydroxypropan-2-yl)(2-nitrophenylsulfonyl)amino)ethyl)carbamate

A mixture of (S)-N-(1-(methylsulfonyloxy)propan-2-yl)-2-nitrobenzenesulfonamide (1.0 eq), tert-butyl (2-aminoethyl)carbamate (3.0 eq), and potassium carbonate (3.0 eq) in acetonitrile is heated at 80 °C for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

Step 3: Synthesis of (S)-tert-butyl 3-methyl-4-(2-nitrophenylsulfonyl)-1,4-diazepane-1-carboxylate

To a solution of (S)-tert-butyl (2-((1-hydroxypropan-2-yl)(2-nitrophenylsulfonyl)amino)ethyl)carbamate (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C is added diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to give the protected diazepane.

Step 4: Synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate

To a solution of (S)-tert-butyl 3-methyl-4-(2-nitrophenylsulfonyl)-1,4-diazepane-1-carboxylate (1.0 eq) in acetonitrile are added potassium carbonate (2.0 eq) and thiophenol (2.5 eq). The mixture is stirred at room temperature for 4 hours. The solvent is evaporated, and the residue is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the final product, (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthetic pathway from the starting material to the final product.

Caption: Synthetic workflow for this compound.

Potential Derivatives of Tert-butyl 6-methyl-1,4-diazepane-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of biologically active compounds. Its inherent conformational flexibility allows for the precise spatial orientation of substituents, enabling targeted interactions with various biological macromolecules. The subject of this guide, tert-butyl 6-methyl-1,4-diazepane-1-carboxylate, represents a key building block for the synthesis of novel therapeutic agents. The presence of a Boc-protected nitrogen at the 1-position and a secondary amine at the 4-position, along with a methyl group on the diazepine ring, offers multiple points for chemical modification. This guide provides an in-depth exploration of potential derivatives of this core structure, focusing on synthetic methodologies, quantitative biological data of related compounds, and relevant biological pathways.

Synthetic Strategies for Derivatization

The primary site for derivatization of this compound is the secondary amine at the 4-position. A variety of well-established synthetic methodologies can be employed to introduce diverse functional groups at this position, leading to a vast chemical space of potential derivatives.

N-Alkylation and N-Arylation

The secondary amine can be readily alkylated or arylated to introduce a wide range of substituents.

-

Reductive Amination: This is a versatile method for introducing alkyl groups. The reaction involves the condensation of the secondary amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). This method is highly efficient for the synthesis of tertiary amines.

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of C-N bonds, enabling the arylation or heteroarylation of the diazepine nitrogen. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base to couple the amine with an aryl or heteroaryl halide or triflate. The choice of ligand is crucial for the success of the reaction and can be tuned to accommodate a wide range of substrates.

Acylation and Sulfonylation

Acyl and sulfonyl groups can be introduced to generate amide and sulfonamide derivatives, respectively.

-

Acylation: Reaction with acyl chlorides or carboxylic acids in the presence of a coupling agent (e.g., HATU, HBTU) affords the corresponding amides. This allows for the introduction of a diverse array of functionalities, including those that can participate in hydrogen bonding or other non-covalent interactions with biological targets.

-

Sulfonylation: Treatment with sulfonyl chlorides in the presence of a base yields sulfonamide derivatives. This functional group can act as a hydrogen bond acceptor and can significantly influence the physicochemical properties of the resulting molecule.

Multi-component Reactions

-

Ugi Reaction: This four-component reaction involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. Utilizing this compound as the amine component can lead to the rapid assembly of complex, peptide-like structures with multiple points of diversity.

Potential Biological Activities and Quantitative Data

Derivatives of the 1,4-diazepane scaffold have been reported to exhibit a broad spectrum of biological activities. While specific data for derivatives of this compound is limited in the public domain, the activities of structurally related compounds provide valuable insights into the potential therapeutic applications of its derivatives.

Table 1: Biological Activities of Representative 1,4-Diazepane and Benzodiazepine Derivatives

| Compound Class | Derivative Structure (General) | Biological Target | Activity (IC₅₀/Kᵢ) | Therapeutic Area |

| 1,4-Diazepane | N-Aryl/Heteroaryl substituted | Factor Xa | Potent (nM range) | Anticoagulant |

| 1,4-Benzodiazepine-2,5-dione | Variously substituted | Protein Synthesis | Highly potent (nM range) | Anticancer |

| 1-Aryl-1,4-diazepan-2-one | Variously substituted | Serotonin, Norepinephrine, Dopamine Transporters | Potent (nM range) | Antidepressant |

| 1,4-Benzodiazepine | Variously substituted | GABA-A Receptor | Varies (nM to µM range) | Anxiolytic, Anticonvulsant |

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the synthesis of derivatives of this compound.

General Procedure for Reductive Amination

To a solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., dichloromethane, 1,2-dichloroethane) is added a mild reducing agent such as sodium triacetoxyborohydride (1.5 eq). The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then quenched with saturated aqueous sodium bicarbonate solution and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination

A reaction vessel is charged with a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 eq). The vessel is evacuated and backfilled with an inert gas (e.g., argon). Anhydrous, degassed solvent (e.g., toluene) is added, followed by this compound (1.2 eq) and the aryl or heteroaryl halide/triflate (1.0 eq). The reaction mixture is heated to the appropriate temperature (typically 80-110 °C) and stirred until completion. After cooling to room temperature, the mixture is diluted with an organic solvent, filtered through a pad of celite, and concentrated. The residue is purified by column chromatography.

General Procedure for Acylation with a Carboxylic Acid

To a solution of the carboxylic acid (1.1 eq) in a suitable solvent (e.g., DMF) are added a coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIEA, 2.0 eq). After a brief activation period, a solution of this compound (1.0 eq) in the same solvent is added. The reaction is stirred at room temperature until completion. The reaction mixture is then diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by chromatography.

Signaling Pathways and Biological Targets

A primary biological target for many 1,4-diazepine derivatives, particularly the closely related benzodiazepines, is the gamma-aminobutyric acid type A (GABA-A) receptor . These receptors are ligand-gated ion channels that mediate the majority of fast synaptic inhibition in the central nervous system.

GABA-A Receptor Signaling Pathway

Methodological & Application

Synthesis of "Tert-butyl 6-methyl-1,4-diazepane-1-carboxylate" protocol

An Application Note and Protocol for the Synthesis of Tert-butyl 6-methyl-1,4-diazepane-1-carboxylate

Application Notes

This document provides a detailed protocol for the synthesis of this compound, a key intermediate in the development of various pharmaceutical compounds. The procedure outlined is based on a practical synthesis method that allows for multi-kilogram production, highlighting its industrial applicability. The synthesis involves the construction of the chiral 1,4-diazepane ring system through an intramolecular Fukuyama-Mitsunobu cyclization of a nosyl-protected diamino alcohol, which is derived from commercially available (S)-2-aminopropan-1-ol.[1] This method has been successfully applied in the synthesis of key intermediates for Rho-kinase inhibitors.[1] The protocol details the deprotection of a nosyl-protected intermediate to yield the final product.

The target compound, also referred to as (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, is a valuable building block in medicinal chemistry. Its empirical formula is C₁₁H₂₂N₂O₂ and it has a molecular weight of 214.30 g/mol .[2]

Experimental Protocol

This protocol describes the deprotection of (S)-tert-Butyl 4-(2-nitrophenylsulfonyl)-3-methyl-1,4-diazepane-1-carboxylate to yield (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate.

Materials:

-

(S)-tert-Butyl 4-(2-nitrophenylsulfonyl)-3-methyl-1,4-diazepane-1-carboxylate

-

Acetonitrile

-

Potassium carbonate

-

Thiophenol

-

Petroleum ether

-

Methyl t-butyl ether

-

Anhydrous sodium sulfate

-

Filter paper

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve (S)-tert-Butyl 4-(2-nitrophenylsulfonyl)-3-methyl-1,4-diazepane-1-carboxylate (2.60 kg, 6.51 mol) in acetonitrile (20 L).

-

Addition of Base: Add potassium carbonate (1.79 kg, 13.0 mol) to the solution.

-

Addition of Thiophenol: Gradually add thiophenol (2.15 kg, 19.5 mol) to the reaction mixture over 6 hours, maintaining an internal temperature of 20°C or below.

-

Reaction: Stir the resulting mixture at 20°C for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is no longer detectable.

-

Workup:

-

Once the reaction is complete, filter off the insoluble materials.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification:

-

To the residue, add a mixture of petroleum ether and methyl t-butyl ether (12.5:1).

-

Stir the mixture vigorously to induce precipitation.

-

Filter off the precipitates.

-

Concentrate the filtrate under reduced pressure to obtain the target product.[3]

-

Quantitative Data Summary

| Starting Material | Product | Yield | Purity (GC) | Optical Purity (%ee) |

| (S)-tert-Butyl 4-(2-nitrophenylsulfonyl)-3-methyl-1,4-diazepane-1-carboxylate | (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate | 74.5% | 97.5% | 99.9% |

Table 1: Summary of quantitative data for the synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate.[3]

Experimental Workflow

Caption: Synthesis workflow for this compound.

References

Application Notes and Protocols for Substituted 1,4-Diazepane Scaffolds in Medicinal Chemistry

Topic: Application of Substituted tert-butyl 1,4-diazepane-1-carboxylate Building Blocks in Medicinal Chemistry

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Substituted 1,4-diazepane scaffolds are recognized as "privileged structures" in medicinal chemistry due to their conformational flexibility and ability to present substituents in a defined three-dimensional space, enabling potent and selective interactions with various biological targets. Among these, methyl-substituted tert-butyl 1,4-diazepane-1-carboxylates serve as crucial chiral building blocks in the synthesis of clinically significant therapeutic agents. While various isomers such as tert-butyl 6-methyl-1,4-diazepane-1-carboxylate are commercially available, this document will focus on the well-documented applications of its isomers, namely (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate and (R)-tert-butyl 7-methyl-1,4-diazepane-1-carboxylate, as key intermediates in the synthesis of the approved drugs Ripasudil (K-115) and Suvorexant, respectively.

Application 1: Synthesis of Ripasudil (K-115), a Rho Kinase (ROCK) Inhibitor

(S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate is a pivotal intermediate in the synthesis of Ripasudil (K-115), a potent Rho kinase (ROCK) inhibitor used for the treatment of glaucoma and ocular hypertension.[1][2] Ripasudil lowers intraocular pressure by increasing the conventional outflow of aqueous humor.[3]

Signaling Pathway of ROCK Inhibition in Glaucoma

Quantitative Data: Pharmacological Profile of Ripasudil

| Compound | Target | IC₅₀ (nM) | Clinical Indication |

| Ripasudil (K-115) | ROCK1 | 51[1] | Glaucoma, Ocular Hypertension |

| ROCK2 | 19[1] |

Experimental Protocol: Synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate

A practical, multi-kilogram scale synthesis has been developed for this key intermediate.[4] The following is a representative laboratory-scale procedure based on a patent literature.[5]

Step 1: Reaction of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate with 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride

-

To a solution of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate (28.00 g, 131 mmol) and triethylamine (39.77 g, 393 mmol) in tetrahydrofuran (100 ml) at 0°C, add a solution of 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride (37.12 g, 131 mmol) in tetrahydrofuran (80 ml) dropwise.[5][6]

-

Stir the reaction mixture at 0°C for 2 hours.[5]

-

Evaporate the solvent under reduced pressure.[5]

-

Add ethyl acetate (150 ml) to the residue and adjust the pH to 4.5 with 1 mol/L dilute hydrochloric acid.[6]

-

After thorough stirring, separate the layers and discard the organic phase.[6]

-

Adjust the pH of the aqueous phase to 11.5 with 1 mol/L dilute sodium hydroxide solution.[6]

-

Extract the aqueous phase with dichloromethane (2 x 120 ml).[6]

-

Wash the combined organic phases with water and saturated brine, then dry over anhydrous sodium sulfate.[6]

-

Evaporate the solvent under reduced pressure to obtain the crude product which can be further purified or used directly in the next step for Ripasudil synthesis.[6]

Application 2: Synthesis of Suvorexant, a Dual Orexin Receptor Antagonist

(R)-tert-butyl 7-methyl-1,4-diazepane-1-carboxylate is a key building block for Suvorexant, a dual orexin receptor antagonist (DORA) for the treatment of insomnia.[7] Suvorexant functions by blocking the binding of the wake-promoting neuropeptides orexin A and orexin B to their receptors, OX1R and OX2R.[7]

Signaling Pathway of Orexin Receptors and Inhibition by Suvorexant

Quantitative Data: Pharmacological Profile of Suvorexant

| Compound | Target | Kᵢ (nM) | Clinical Indication |

| Suvorexant | OX1R | 50[7] | Insomnia |

| OX2R | 56[7] |

Experimental Protocol: Synthesis of (R)-tert-butyl 7-methyl-1,4-diazepane-1-carboxylate Intermediate

The synthesis of Suvorexant involves the preparation of a chiral diazepane intermediate.[8][9][10][11] The following protocol is a representative synthesis of a key precursor.

Step 1: Synthesis of the Acyclic Precursor

-

A key acyclic precursor can be prepared in a one-step process from commercially available starting materials.[11] A reductive amination is a common strategy.[11]

Step 2: Intramolecular Cyclization and Protection

-

Selective removal of a protecting group (e.g., Boc) from the acyclic precursor is performed.[7]

-

This is followed by an intramolecular reductive amination to form the diazepane ring.[7]

-

The resulting secondary amine is then re-protected, for instance as a Boc carbamate, to yield the racemic diazepane.[7]

Step 3: Chiral Resolution

-

The racemic diazepane is resolved to obtain the desired (R)-enantiomer. This can be achieved by chiral stationary phase HPLC or by classical resolution using a chiral acid to form diastereomeric salts, followed by separation and liberation of the free base.[7][11]

Step 4: Deprotection

-

The protecting group on the resolved (R)-diazepane is removed to provide the free amine, which is then used in the final coupling steps to synthesize Suvorexant.[7]

Summary and Conclusion

The methyl-substituted tert-butyl 1,4-diazepane-1-carboxylate scaffold is a valuable building block in medicinal chemistry, as demonstrated by its critical role in the synthesis of the approved drugs Ripasudil and Suvorexant. While the 6-methyl isomer is commercially available, its 3-methyl and 7-methyl isomers have well-established synthetic routes and have been instrumental in the development of therapies for glaucoma and insomnia, respectively. The provided protocols and pharmacological data highlight the importance of this scaffold in accessing novel and effective therapeutic agents. Researchers and drug development professionals can leverage this information to design and synthesize new molecules with tailored pharmacological profiles.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Ripasudil - Wikipedia [en.wikipedia.org]

- 3. Ripasudil hydrochloride hydrate: targeting Rho kinase in the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. EP2818463A1 - Production method of 1,4-diazepane derivatives - Google Patents [patents.google.com]

- 6. Ripasudil Hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. html.rhhz.net [html.rhhz.net]

- 9. Optimized synthesis of suvorexant and determination of eight residual solvents by headspace gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suvorexant synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for tert-butyl 6-methyl-1,4-diazepane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-butyl 6-methyl-1,4-diazepane-1-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The 1,4-diazepane scaffold is a privileged structure found in a variety of biologically active compounds. The presence of a methyl group introduces chirality and can influence the conformational rigidity and binding affinity of the final molecule. The tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization of the secondary amine, making this compound a versatile intermediate for the synthesis of diverse molecular architectures.

This document provides an overview of the applications of this compound and its isomers, along with detailed protocols for its use in key synthetic transformations. The most notable application of a specific isomer, (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, is as a key intermediate in the synthesis of Rho-kinase (ROCK) inhibitors, such as K-115 (Ripasudil), which are used in the treatment of glaucoma and ocular hypertension. Furthermore, the 1,4-diazepane core is integral to the development of antagonists for the 5-HT6 receptor, a target for cognitive disorders.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its related isomers is presented below. These properties are essential for planning synthetic reactions and purification procedures.

| Property | Value | Isomer/Analogue | CAS Number |

| Molecular Formula | C₁₁H₂₂N₂O₂ | Racemic | 1211595-59-3 |

| Molecular Weight | 214.30 g/mol | Racemic | 1211595-59-3 |

| Appearance | Solid | General | - |

| Molecular Formula | C₁₁H₂₂N₂O₂ | (S)-3-methyl isomer | 194032-32-1 |

| Molecular Weight | 214.30 g/mol | (S)-3-methyl isomer | 194032-32-1 |

| Molecular Formula | C₁₁H₂₂N₂O₂ | 5-methyl isomer | 194032-42-3 |

| Molecular Weight | 214.31 g/mol | 5-methyl isomer | 194032-42-3 |

| Boiling Point | 288.3±23.0 °C | 5-methyl isomer | 194032-42-3 |

Applications in Medicinal Chemistry

The this compound scaffold is a key component in the synthesis of molecules targeting various receptors and enzymes.

Synthesis of Rho-Kinase (ROCK) Inhibitors

(S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate is a crucial building block for the synthesis of the Rho-kinase inhibitor K-115 (Ripasudil). ROCK is an enzyme that plays a significant role in regulating the contractility of vascular smooth muscle and other cellular processes.[1] Inhibition of ROCK leads to vasodilation and has therapeutic applications in cardiovascular diseases and glaucoma.

The Rho/Rho-kinase signaling pathway is a critical regulator of smooth muscle contraction. Agonists such as angiotensin II and phenylephrine activate G protein-coupled receptors, leading to the activation of the small GTPase RhoA. Activated RhoA, in turn, activates Rho-kinase, which then phosphorylates and inhibits myosin light chain phosphatase (MLCP). This inhibition results in an increase in the phosphorylation of the myosin light chain, leading to smooth muscle contraction. ROCK inhibitors block this pathway, leading to smooth muscle relaxation.

Synthesis of 5-HT6 Receptor Antagonists

The 1,4-diazepane moiety is also a key structural feature in the development of antagonists for the 5-hydroxytryptamine-6 (5-HT6) receptor.[2] The 5-HT6 receptor, a G-protein coupled receptor, is primarily expressed in the central nervous system and is implicated in cognitive processes. Blockade of this receptor has been shown to enhance cholinergic and glutamatergic neurotransmission, making it a promising target for the treatment of cognitive deficits in Alzheimer's disease and schizophrenia.

The 5-HT6 receptor is canonically coupled to a Gs protein, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). However, it can also signal through other pathways, including the mTOR and Cdk5 pathways, which are involved in neuronal development and plasticity. Antagonists of the 5-HT6 receptor block these signaling cascades.

Experimental Protocols

The Boc-protected nitrogen in this compound deactivates it towards many reactions, allowing the free secondary amine to be selectively functionalized. The following protocols are representative of the key transformations involving this building block.

Protocol 1: N-Alkylation with Alkyl Halides

This protocol describes the direct alkylation of the secondary amine with an alkyl halide.

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide, methyl iodide)

-

Base (e.g., potassium carbonate, triethylamine)

-

Solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (ACN))

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of this compound (1.0 equiv) and the base (1.5-2.0 equiv) in the chosen solvent, add the alkyl halide (1.1 equiv) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or heat as required (e.g., 60-80 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

| Substrate (Alkyl Halide) | Base | Solvent | Temperature | Time | Yield (%) |

| Benzyl bromide | K₂CO₃ | DMF | 60 °C | 4 h | 85-95 |

| Methyl iodide | Et₃N | ACN | rt | 12 h | 80-90 |

| Ethyl bromoacetate | K₂CO₃ | ACN | 80 °C | 6 h | 75-85 |

Protocol 2: Reductive Amination with Aldehydes and Ketones

This protocol describes the formation of a C-N bond via the reaction with a carbonyl compound in the presence of a reducing agent.

Materials:

-

This compound

-

Aldehyde or ketone

-

Reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH₃CN))

-

Solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE))

-

Acetic acid (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of this compound (1.0 equiv) and the aldehyde or ketone (1.1 equiv) in the chosen solvent, add a catalytic amount of acetic acid (optional).

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

-

Add the reducing agent (1.5 equiv) portion-wise, ensuring the temperature remains controlled.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the layers and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography.

| Carbonyl Compound | Reducing Agent | Solvent | Time | Yield (%) |

| Benzaldehyde | STAB | DCE | 12 h | 80-90 |

| Acetone | NaBH₃CN | MeOH | 24 h | 70-80 |

| Cyclohexanone | STAB | DCM | 16 h | 85-95 |

Protocol 3: Buchwald-Hartwig N-Arylation

This protocol describes the palladium-catalyzed cross-coupling of the secondary amine with an aryl halide.

Materials:

-

This compound

-

Aryl halide (e.g., bromobenzene, 4-chloroanisole)

-

Palladium precatalyst (e.g., tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), palladium(II) acetate (Pd(OAc)₂))

-

Phosphine ligand (e.g., 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), XPhos)

-

Base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃))

-

Anhydrous, degassed solvent (e.g., toluene, dioxane)

-

Celite®

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine the palladium precatalyst, the phosphine ligand, and the base.

-

Add the aryl halide (1.0 equiv) and this compound (1.2 equiv).

-

Add the anhydrous, degassed solvent.

-

Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., EtOAc).

-

Filter the mixture through a pad of Celite®, washing the pad with the same solvent.

-

Concentrate the filtrate and perform a standard aqueous work-up.

-

Purify the crude product by silica gel column chromatography.

| Aryl Halide | Catalyst System (Pd Source / Ligand) | Base | Solvent | Temperature | Yield (%) |

| Bromobenzene | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 °C | 70-85 |

| 4-Chloroanisole | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 110 °C | 65-80 |

| 2-Bromopyridine | Pd₂(dba)₃ / BINAP | K₃PO₄ | Toluene | 100 °C | 60-75 |

Protocol 4: Boc Deprotection

This protocol describes the removal of the Boc protecting group to liberate the secondary amine, which can then be further functionalized.

Materials:

-

Boc-protected diazepane derivative

-

Acid (e.g., trifluoroacetic acid (TFA), hydrochloric acid (HCl) in dioxane or diethyl ether)

-

Solvent (e.g., dichloromethane (DCM))

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for neutralization)

-

Diethyl ether

Procedure:

-

Dissolve the Boc-protected diazepane derivative in a suitable solvent (e.g., DCM).

-

Add the acid (e.g., an equal volume of TFA or a 4M solution of HCl in dioxane) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

If the free base is desired, dissolve the residue in water and neutralize with a base (e.g., saturated NaHCO₃ solution) and extract with an organic solvent.

-

If the hydrochloride salt is desired, triturate the residue with diethyl ether to precipitate the salt, which can then be collected by filtration.

Conclusion

This compound and its isomers are highly versatile and valuable building blocks for the synthesis of a wide range of biologically active molecules. The ability to selectively functionalize the diazepane ring at the secondary amine, followed by potential deprotection and further modification of the other nitrogen, provides a powerful strategy for generating molecular diversity. The protocols outlined in this document provide a foundation for the use of this building block in the synthesis of novel compounds for drug discovery and development, particularly in the areas of kinase inhibition and central nervous system disorders.

References

Application Notes and Protocols: Tert-butyl 6-methyl-1,4-diazepane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis and utilization of tert-butyl 6-methyl-1,4-diazepane-1-carboxylate. This chiral heterocyclic compound is a key building block in the development of pharmacologically active molecules, most notably as an intermediate in the synthesis of Rho-kinase (ROCK) inhibitors. The protocols outlined herein are based on established synthetic methodologies, including the Fukuyama-Mitsunobu reaction, and are intended to provide a framework for laboratory-scale synthesis.

Introduction

This compound is a protected diamine that serves as a valuable scaffold in medicinal chemistry. Its constrained seven-membered ring system and the presence of a chiral center make it an attractive component for the design of specific and potent enzyme inhibitors. A significant application of this intermediate is in the synthesis of Ripasudil (K-115), a Rho-kinase inhibitor approved for the treatment of glaucoma and ocular hypertension.[1][2]

Chemical Properties:

| Property | Value |

| Molecular Formula | C₁₁H₂₂N₂O₂ |

| Molecular Weight | 214.30 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1211595-59-3 |

| Appearance | Expected to be a solid |

Applications in Drug Development

Intermediate for Rho-Kinase (ROCK) Inhibitors

The primary application of this compound is as a crucial intermediate in the synthesis of Rho-kinase (ROCK) inhibitors.[3] ROCKs are serine/threonine kinases that play a significant role in regulating the actin cytoskeleton.[2] Inhibition of ROCK in the trabecular meshwork of the eye leads to a decrease in actin stress fibers and focal adhesions, resulting in increased aqueous humor outflow and a reduction in intraocular pressure (IOP).[2][4] This makes ROCK inhibitors an effective treatment for glaucoma.[1][4]

Signaling Pathway of ROCK Inhibition in Glaucoma

The Rho/ROCK signaling pathway is central to the regulation of cell shape and motility. In the context of glaucoma, its over-activation in the trabecular meshwork contributes to increased outflow resistance. ROCK inhibitors, synthesized using intermediates like this compound, intervene in this pathway.

Caption: Rho/ROCK signaling pathway and the point of intervention by ROCK inhibitors.

Experimental Protocols

The following protocols describe a proposed synthetic route to this compound. The key step is an intramolecular Fukuyama-Mitsunobu cyclization. This procedure is adapted from the synthesis of the isomeric (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate.[3]

Proposed Synthetic Workflow

The overall synthesis can be visualized as a multi-step process starting from a commercially available chiral amino alcohol.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Synthesis Protocol (Proposed)

Materials and Reagents:

-

(R)-2-Aminopropan-1-ol

-

2-Nitrobenzenesulfonyl chloride (NsCl)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

3-Bromo-1-propanol

-

Sodium hydride (NaH)

-

Tetrahydrofuran (THF)

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD)

-

Thiophenol

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (ACN)

-

Standard solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Protocol:

Step 1: Nosyl Protection of (R)-2-Aminopropan-1-ol

-

Dissolve (R)-2-aminopropan-1-ol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C.

-

Slowly add a solution of 2-nitrobenzenesulfonyl chloride (1.1 eq) in DCM.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the N-nosylated amino alcohol.

Step 2: Boc Protection of the Secondary Amine

-

Dissolve the product from Step 1 (1.0 eq) and DMAP (0.1 eq) in DCM.

-

Add di-tert-butyl dicarbonate (1.2 eq) and stir at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture and purify by flash column chromatography.

Step 3: N-Alkylation with 3-Bromopropanol Derivative

Note: This step may require protection of the hydroxyl group of 3-bromopropanol, followed by deprotection. A more direct approach is presented here.

-

To a solution of the product from Step 2 (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

-

Stir for 30 minutes at 0 °C, then add 3-bromo-1-propanol (1.5 eq).

-

Allow the reaction to warm to room temperature and stir for 16-24 hours.

-

Carefully quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the resulting N-alkylated product by flash column chromatography.

Step 4: Intramolecular Fukuyama-Mitsunobu Cyclization

-

Dissolve the N-alkylated product from Step 3 (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).

-

Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 18-24 hours.

-

Monitor the formation of the 7-membered ring by TLC or LC-MS.

-

Concentrate the reaction mixture and purify the crude product by flash column chromatography to obtain the protected diazepane.

Step 5: Nosyl Deprotection

-

Dissolve the cyclized product from Step 4 (1.0 eq) in acetonitrile.

-

Add potassium carbonate (2.0 eq) and thiophenol (3.0 eq).

-

Stir the mixture at room temperature for 6-12 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, filter the reaction mixture and concentrate the filtrate.

-

Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ and brine.

-

Dry the organic layer, concentrate, and purify by flash column chromatography to yield the final product, this compound.

Data Presentation

Expected Analytical Data:

The following table summarizes the expected analytical data for the final product. Actual results should be confirmed by spectroscopic analysis.

| Analysis | Expected Result |

| ¹H NMR | Peaks corresponding to the tert-butyl group (singlet, ~1.4 ppm), the methyl group (doublet), and protons on the diazepane ring. |

| ¹³C NMR | Resonances for the carbonyl of the Boc group (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), and the aliphatic carbons of the diazepane ring and methyl group. |

| Mass Spec (ESI-MS) | [M+H]⁺ calculated for C₁₁H₂₂N₂O₂: 215.17. |

| Purity (by HPLC) | >95% after purification. |

| Yield | The overall yield for multi-step syntheses of this nature can vary significantly. A yield of 20-40% over the entire sequence would be considered successful. |

Disclaimer: The provided experimental protocol is a proposed route based on established chemical principles and literature precedents for similar molecules. Researchers should conduct their own risk assessments and optimization studies. Sigma-Aldrich does not collect analytical data for this specific product, and the buyer assumes responsibility for confirming its identity and purity.[5]

References

- 1. Rho Kinase Inhibitors as a Novel Treatment for Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rho-Kinase Inhibitors as Emerging Targets for Glaucoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Use of Rho kinase Inhibitors in Ophthalmology: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the Purification of Tert-butyl 6-methyl-1,4-diazepane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of Tert-butyl 6-methyl-1,4-diazepane-1-carboxylate, a key intermediate in pharmaceutical synthesis. The protocols are based on established methods for the purification of N-Boc protected diamines and are intended to serve as a comprehensive guide.

Purification Overview and Strategy

The primary challenge in the purification of this compound lies in the separation of the desired mono-Boc protected product from the unreacted diamine and the di-Boc protected byproduct.[1] These compounds often exhibit similar polarities, making purification challenging.[1] The two primary methods for purification are acid-base extraction and silica gel column chromatography. A combination of these techniques often yields the highest purity.

Caption: General purification strategy for this compound.

Acid-Base Extraction Protocol

This method leverages the basicity of the free amine group on the desired mono-Boc product and the starting diamine to separate them from the neutral di-Boc byproduct.

2.1. Principle

By washing the crude reaction mixture with an acidic aqueous solution, the basic mono-Boc product and unreacted diamine are protonated and extracted into the aqueous phase. The non-basic di-Boc byproduct remains in the organic phase, which is then discarded. Subsequent basification of the aqueous layer deprotonates the desired product and the remaining diamine, allowing for their extraction back into an organic solvent.

2.2. Experimental Protocol

-

Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).

-

Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1 M HCl (aq). Repeat the acidic wash 2-3 times to ensure complete extraction of the basic components.

-

Separation of Di-Boc Byproduct: Combine the acidic aqueous layers. The organic layer containing the di-Boc byproduct can be discarded.

-

Basification: Cool the combined aqueous layer in an ice bath and adjust the pH to >12 by the slow addition of a strong base, such as 2 M NaOH (aq).

-

Product Extraction: Extract the basified aqueous layer with DCM or EtOAc (3 x volume of aqueous layer).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.[1][2]

2.3. Expected Results